5-Deaza-fmn
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Overview
Description
5-Deaza-fmn is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrimidoquinoline core with a trihydroxypentyl phosphate group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Deaza-fmn typically involves multiple steps, starting with the preparation of the pyrimidoquinoline core. This core can be synthesized through a series of condensation reactions involving appropriate starting materials such as dimethylaminobenzaldehyde and barbituric acid derivatives. The trihydroxypentyl phosphate group is then introduced through phosphorylation reactions using reagents like phosphorus oxychloride or phosphoric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography. Continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
5-Deaza-fmn can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
Chemistry
In chemistry, 5-Deaza-fmn is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and developing new synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential interactions with biomolecules. Its ability to form hydrogen bonds and participate in various biochemical reactions makes it a candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine
In medicine, the compound’s potential therapeutic properties are explored. Its structural features suggest it could act as an inhibitor of specific enzymes or receptors, making it a potential lead compound for drug development.
Industry
In industrial applications, the compound’s stability and reactivity are leveraged for the development of new materials and chemical processes. It may be used as a precursor for synthesizing advanced polymers or as a catalyst in specific reactions.
Mechanism of Action
The mechanism of action of 5-Deaza-fmn involves its interaction with molecular targets such as enzymes or receptors. The compound’s phosphate group can mimic natural phosphate substrates, allowing it to bind to active sites and inhibit enzymatic activity. Additionally, its quinoline core can interact with aromatic residues in proteins, further enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds with a quinoline core, such as quinine and chloroquine, share structural similarities with 5-Deaza-fmn.
Phosphate esters: Compounds like adenosine triphosphate (ATP) and phosphoenolpyruvate (PEP) contain phosphate groups and exhibit similar reactivity.
Uniqueness
The uniqueness of this compound lies in its combination of a pyrimidoquinoline core with a trihydroxypentyl phosphate group. This dual functionality allows it to participate in a wide range of chemical and biological processes, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
36408-16-9 |
---|---|
Molecular Formula |
C18H22N3O9P |
Molecular Weight |
455.4 g/mol |
IUPAC Name |
[5-(7,8-dimethyl-2,4-dioxopyrimido[4,5-b]quinolin-10-yl)-2,3,4-trihydroxypentyl] dihydrogen phosphate |
InChI |
InChI=1S/C18H22N3O9P/c1-8-3-10-5-11-16(19-18(26)20-17(11)25)21(12(10)4-9(8)2)6-13(22)15(24)14(23)7-30-31(27,28)29/h3-5,13-15,22-24H,6-7H2,1-2H3,(H,20,25,26)(H2,27,28,29) |
InChI Key |
LAWFKZVKVIYTAR-ZNMIVQPWSA-N |
SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=C2)CC(C(C(COP(=O)(O)O)O)O)O |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=C2)CC(C(C(COP(=O)(O)O)O)O)O |
Appearance |
Solid powder |
36408-16-9 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5-deaza-FMN 5-deazariboflavin-5'-phosphate deazaFMN |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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